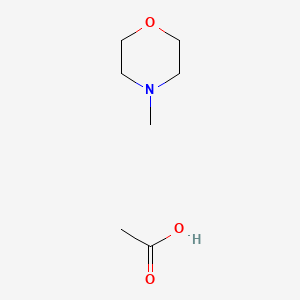

Morpholine, 4-methyl-, acetate

Description

Significance of Morpholine (B109124) Derivatives in Chemical Science

Morpholine, a heterocyclic compound featuring both amine and ether functional groups, and its derivatives are of considerable importance in chemistry. tsijournals.com These compounds are recognized as valuable building blocks in medicinal chemistry due to their favorable physicochemical, biological, and metabolic properties, as well as their straightforward synthetic accessibility. sci-hub.se The morpholine scaffold is a common feature in a wide array of bioactive molecules and is often incorporated into drug design to enhance activity, selectivity, or pharmacokinetic properties. sci-hub.se

The versatility of the morpholine ring allows it to be a key component in the synthesis of various therapeutic agents, including those with anticancer, anti-inflammatory, and antimicrobial activities. e3s-conferences.org Its ability to improve the potency of a molecule through interactions with target proteins or by modifying pharmacokinetic properties has driven extensive research into efficient synthetic routes for its incorporation into lead compounds. e3s-conferences.org Beyond pharmaceuticals, morpholine derivatives are used in a range of industrial applications, such as corrosion inhibitors, rubber additives, and catalysts. e3s-conferences.org

The Role of 4-Methylmorpholine (B44366) in Synthetic and Analytical Methodologies

4-Methylmorpholine (NMM), a tertiary amine, is a crucial reagent in organic synthesis. tuodaindus.com It functions as a mild base, catalyst, and solvent in numerous chemical reactions. tuodaindus.comsolubilityofthings.com Its utility spans across academic and industrial research, where it is employed in critical reactions like acylations, alkylations, and condensations to improve selectivity and yield. tuodaindus.com

In the production of polyurethanes, 4-methylmorpholine acts as a highly effective catalyst, offering precise control over reaction kinetics and the final properties of the foam. tuodaindus.com A computational study has shown that 4-methylmorpholine is a more effective catalyst for urethane (B1682113) formation compared to morpholine itself. nih.govresearchgate.net Furthermore, its N-oxide derivative, 4-methylmorpholine N-oxide (NMMO), is a key solvent in the Lyocell process for producing cellulose (B213188) fibers, highlighting its industrial significance. d-nb.infomdpi.com NMMO is also utilized as a co-oxidant in important synthetic transformations like the Sharpless asymmetric dihydroxylation. lookchem.com

In analytical methodologies, a complex of borane (B79455) and 4-methylmorpholine has been used as a reducing agent in the analysis of polysaccharides. nih.gov This application demonstrates the compound's utility in specialized analytical procedures.

Scope and Research Focus on 4-Methylmorpholine Acetate (B1210297) and Related Species

4-Methylmorpholine acetate is the salt formed from the reaction of 4-methylmorpholine and acetic acid. Research into this specific salt often centers on its role as an intermediate and reagent in organic synthesis. ontosight.ai It is utilized in the production of various organic compounds, including pharmaceuticals and agrochemicals. ontosight.ai The salt's properties, such as its crystalline nature and solubility in water and organic solvents, make it a versatile component in chemical synthesis. ontosight.ai

The academic focus on 4-methylmorpholine acetate is often linked to the broader investigation of morpholine derivatives and their applications. For instance, metal acetates can be used as catalysts in reactions involving morpholine derivatives. mdpi.com The study of such systems provides insight into reaction mechanisms and catalyst design. The research landscape continues to explore the synthesis, properties, and applications of 4-methylmorpholine and its salts, driven by their established importance and potential for new discoveries in chemical science.

Properties

CAS No. |

144505-55-5 |

|---|---|

Molecular Formula |

C7H15NO3 |

Molecular Weight |

161.20 g/mol |

IUPAC Name |

acetic acid;4-methylmorpholine |

InChI |

InChI=1S/C5H11NO.C2H4O2/c1-6-2-4-7-5-3-6;1-2(3)4/h2-5H2,1H3;1H3,(H,3,4) |

InChI Key |

MUTXDFGBERJZBX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CN1CCOCC1 |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Methodologies

Synthetic Routes to 4-Methylmorpholine (B44366)

The industrial and laboratory-scale production of 4-methylmorpholine, a cyclic tertiary amine, is achieved through two principal strategies: the formation of the morpholine (B109124) core via ring-closure reactions and the subsequent or direct N-methylation to introduce the tertiary amine functionality.

Ring Closure Reactions for Morpholine Core Formation

One of the fundamental methods for constructing the 4-methylmorpholine skeleton involves the cyclization of N-methyldiethanolamine. This process is typically facilitated by an acid catalyst, such as concentrated sulfuric acid. The reaction proceeds by heating N-methyldiethanolamine with sulfuric acid, leading to an intramolecular dehydration (loss of a water molecule) to form the morpholine ring. The temperature is a critical parameter, often controlled between 160-170°C to ensure the reaction proceeds efficiently. Following the cyclization, the product is typically isolated through distillation under reduced pressure. researchgate.net

| Starting Material | Catalyst/Reagent | Key Conditions | Product |

| N-Methyldiethanolamine | Concentrated Sulfuric Acid | Heating (160-170°C), Reflux | 4-Methylmorpholine |

N-Methylation Strategies for Tertiary Amine Synthesis

Alternatively, 4-methylmorpholine can be synthesized by the direct methylation of morpholine. Several methylation agents and strategies have been developed for this purpose, each with distinct advantages.

A common laboratory method is the Eschweiler-Clarke reaction, which uses a mixture of formaldehyde and formic acid. researchgate.net In this reaction, morpholine is treated with formaldehyde to form an intermediate iminium ion, which is then reduced in situ by formic acid to yield 4-methylmorpholine. This reaction is characterized by its automatic reflux as carbon dioxide is released.

Another effective approach involves the use of dimethyl carbonate (DMC) as a "green" methylating agent, which serves as a safer alternative to toxic methyl halides. The reaction between morpholine and dimethyl carbonate is typically performed in an autoclave at elevated temperatures (around 140°C or higher) to achieve high yields and selectivity. nih.govchemmethod.com Under optimized conditions, this method can produce N-methylmorpholine with a yield of 83% and a selectivity of 86%. nih.gov

Methanol can also be used as a methylating agent in the presence of a suitable catalyst. For instance, a mixture of morpholine and methanol passed over a supported catalyst in a fixed-bed reactor under hydrogen can produce 4-methylmorpholine with high purity and yields up to 85%. researchgate.net Catalytic systems like CuO–NiO/γ–Al2O3 have also been shown to be effective for the N-methylation of morpholine with methanol, achieving a 95.3% conversion with 93.8% selectivity under optimal conditions. organic-chemistry.org

| Precursor | Methylating Agent(s) | Catalyst/Conditions | Product |

| Morpholine | Formaldehyde and Formic Acid | Heating, Reflux | 4-Methylmorpholine |

| Morpholine | Dimethyl Carbonate (DMC) | High Temperature (≥ 140°C), Autoclave | 4-Methylmorpholine |

| Morpholine | Methanol | Supported metal catalyst, Hydrogen, 140-200°C | 4-Methylmorpholine |

| Morpholine | Methanol | CuO–NiO/γ–Al2O3 | 4-Methylmorpholine |

Derivatization and Functionalization of the 4-Methylmorpholine Scaffold

The tertiary amine functionality of 4-methylmorpholine allows for a variety of derivatization reactions, leading to compounds with diverse chemical properties and applications.

Synthesis of Quaternary Ammonium (B1175870) Salts

The nitrogen atom in 4-methylmorpholine can be readily alkylated to form quaternary ammonium salts, a reaction commonly known as the Menschutkin reaction. This SN2 reaction involves treating 4-methylmorpholine with an alkyl halide. The reaction is typically carried out in a solvent such as acetonitrile, and heating is often required to drive the reaction to completion. rsc.orgchemistryjournal.net For example, reacting 4-methylmorpholine with 1-chlorobutane in acetonitrile at 85°C yields N-butyl-N-methylmorpholinium chloride. rsc.org Similarly, other alkylating agents like 2-chloroethanol and allyl chloride can be used to synthesize the corresponding hydroxyethyl and allyl substituted quaternary ammonium salts. rsc.org These salts are a class of ionic liquids with various potential applications.

| 4-Methylmorpholine Reactant | Alkylating Agent | Solvent | Key Conditions | Product |

| 4-Methylmorpholine | 1-Chlorobutane | Acetonitrile | 85°C, 20 hours | N-Butyl-N-methylmorpholinium Chloride |

| 4-Methylmorpholine | 2-Chloroethanol | Acetonitrile | 85°C, 35 hours | N-Hydroxyethyl-N-methylmorpholinium Chloride |

| 4-Methylmorpholine | Allyl Chloride | Acetonitrile | 45°C, 2 hours | N-Allyl-N-methylmorpholinium Chloride |

Preparation of N-Oxide Derivatives (e.g., 4-Methylmorpholine N-Oxide)

Oxidation of the tertiary amine in 4-methylmorpholine yields 4-methylmorpholine N-oxide (NMMO or NMO), a commercially significant oxidant and solvent. The most common synthetic method involves the oxidation of 4-methylmorpholine with an aqueous solution of hydrogen peroxide (H₂O₂). researchgate.netuobaghdad.edu.iq This reaction can be performed with or without a catalyst. In some procedures, nano metal oxides are used to catalyze the reaction, which allows for a faster rate at lower temperatures. researchgate.net Following the oxidation, the reaction mixture is typically concentrated and purified to yield NMMO, which is often supplied as a monohydrate. organic-chemistry.orguobaghdad.edu.iq NMMO is a key co-oxidant used in various important organic transformations, including the Sharpless asymmetric dihydroxylation. organic-chemistry.orge3s-conferences.org

| Starting Material | Oxidizing Agent | Catalyst (Optional) | Product |

| 4-Methylmorpholine | Hydrogen Peroxide (H₂O₂) | Nano Metal Oxide | 4-Methylmorpholine N-Oxide (NMMO) |

| 4-Methylmorpholine | Ammonium Persulfate or Sodium Persulfate | Alkaline Conditions | 4-Methylmorpholine N-Oxide (NMMO) |

Incorporation into Complex Heterocyclic Structures (e.g., 1,2,4-triazole derivatives)

The 4-methylmorpholine scaffold can be incorporated into more complex heterocyclic systems, such as 1,2,4-triazoles, through multi-step synthetic sequences. A representative synthesis begins with the functionalization of the morpholine nitrogen, which is then used to construct the triazole ring. uobaghdad.edu.iq

One such pathway involves the following key transformations:

N-Alkylation: Morpholine (rather than 4-methylmorpholine, to allow for initial functionalization) is first reacted with ethyl chloroacetate to yield morpholin-N-ethyl acetate (B1210297).

Hydrazide Formation: The resulting ester is then treated with hydrazine hydrate to form morpholin-N-ethyl acetohydrazide.

Thiosemicarbazide Synthesis: The hydrazide is reacted with ammonium thiocyanate in the presence of concentrated hydrochloric acid to produce a morpholin-N-aceto semithiocarbazide intermediate.

Triazole Ring Closure: This intermediate undergoes intramolecular cyclization in the presence of sodium hydroxide, followed by acidification, to yield 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol. uobaghdad.edu.iq

This synthetic route effectively uses the morpholine structure as a substituent on a newly formed 1,2,4-triazole ring, demonstrating a method for creating complex heterocyclic structures derived from the morpholine core. uobaghdad.edu.iq

| Initial Reactant | Key Intermediate 1 | Key Intermediate 2 | Cyclization Conditions | Final Product |

| Morpholine | Morpholin-N-ethyl acetohydrazide | Morpholin-N-aceto semithiocarbazide | 1. NaOH, Ethanol2. HCl (acidification) | 5-(Morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol |

Catalytic and Reagent Applications in Organic Transformations

4-Methylmorpholine (B44366) as an Organocatalyst

4-Methylmorpholine (NMM) is a tertiary amine that functions as an effective base catalyst in numerous organic reactions. Its utility stems from its ability to deprotonate substrates and activate reagents, thereby promoting reactions such as the formation of thioamides and urethanes, and participating in stereoselective additions.

Mechanistic Investigations in Catalysis

The catalytic action of 4-methylmorpholine has been the subject of detailed mechanistic studies, particularly in reactions like urethane (B1682113) formation. Computational studies have elucidated the step-by-step pathway through which the catalyst participates. For instance, in urethane synthesis, the proposed mechanism involves seven distinct steps, a significant departure from the catalyst-free reaction. These theoretical models are often validated by comparing calculated reactant complexes with crystal structures of 4-methylmorpholine complexed with reactants like diols, which have shown remarkable structural similarity. Such investigations confirm the validity of the proposed organocatalytic reaction mechanisms.

Catalysis in Willgerodt-Kindler Reactions for Thioamide Synthesis

The Willgerodt-Kindler reaction is a classic method for synthesizing thioamides from aldehydes or ketones, sulfur, and an amine. 4-Methylmorpholine is frequently employed as a base catalyst in this transformation. In the reaction involving aromatic aldehydes, sulfur, and a secondary amine like morpholine (B109124), 4-methylmorpholine facilitates the key steps of the reaction mechanism. The reaction typically proceeds via the formation of an enamine from the carbonyl compound and the secondary amine, which then reacts with sulfur. The process is often carried out in a dipolar aprotic solvent such as dimethylformamide (DMF). Research has shown that using 4-methylmorpholine as a basic catalyst can lead to high yields of the desired thioamide products. For example, the synthesis of morpholin-4-yl(phenyl)methanethione and 4-(dimethylamino)phenylmethanethione using 4-methylmorpholine as a catalyst resulted in yields of 81% and 74%, respectively.

The efficiency of the Willgerodt-Kindler reaction can be enhanced through techniques like microwave irradiation, which can lead to faster, cleaner reactions with reduced side products.

Computational and Experimental Studies on Urethane Formation

The synthesis of urethanes, the building blocks of polyurethanes, from isocyanates and alcohols is a critical industrial process often accelerated by catalysts. 4-Methylmorpholine has been studied both computationally and experimentally for its catalytic role in this reaction. Theoretical studies, using methods such as BHandHLYP/6-31G(d) and G3MP2BHandHLYP, have modeled the reaction between phenyl isocyanate and butan-1-ol. These studies reveal that the catalyzed reaction follows a complex, seven-step mechanism.

A key finding from these computational models is that 4-methylmorpholine is a more effective catalyst than its parent compound, morpholine. This difference in catalytic activity is attributed to the higher proton affinity (PA) of 4-methylmorpholine. An irregularity in the energy profile of the reaction, caused by a zwitterionic intermediate, has been addressed in these models through specific corrections, enhancing the accuracy of the theoretical predictions. These computational results underscore the significant role that amine catalysts play in urethane synthesis and provide a foundation for designing new and improved catalysts for polyurethane production.

Table 1: Comparison of Catalytic Activity in Urethane Formation

| Catalyst | Relative Effectiveness | Associated Proton Affinity (PA) (kJ/mol) | Reference |

|---|---|---|---|

| 4-Methylmorpholine | More Effective | 963.07 | synarchive.comorganic-chemistry.org |

| Morpholine | Less Effective | 1523.95 | synarchive.comorganic-chemistry.org |

Role in Enantioselective 1,4-Addition Reactions

In the field of asymmetric organocatalysis, 4-methylmorpholine (NMM) plays a vital role as a basic co-catalyst. While not typically the primary source of chirality, it is essential for activating the chiral organocatalyst. In the 1,4-addition (Michael addition) of aldehydes to nitroolefins, catalyzed by chiral morpholine-based amino acids, NMM is used in catalytic amounts to deprotonate the catalyst, generating the free amino group necessary for the catalytic cycle to proceed. This allows the primary chiral catalyst to form an enamine intermediate with the aldehyde, which then attacks the nitroolefin in a stereocontrolled manner. The presence of NMM is crucial for achieving high conversion rates and excellent diastereo- and enantioselectivity in these reactions.

4-Methylmorpholine N-Oxide (NMMO) as a Stoichiometric Reagent and Co-oxidant

4-Methylmorpholine N-oxide (NMMO or NMO) is a heterocyclic amine oxide that serves as a powerful oxidant in organic chemistry. wikipedia.org It is widely used as a stoichiometric secondary oxidant (a co-oxidant) to regenerate a primary catalytic oxidant that has been reduced during the reaction. wikipedia.org This strategy allows for the use of expensive and often toxic primary oxidants, such as osmium tetroxide, in catalytic amounts. wikipedia.orgwikipedia.org

Oxidative Transformations in Organic Synthesis (e.g., with tetrapropylammonium (B79313) perruthenate)

NMMO is a key reagent in several important oxidative transformations, most notably in dihydroxylation and alcohol oxidation reactions.

Upjohn Dihydroxylation: In the Upjohn dihydroxylation, NMMO is used as the stoichiometric re-oxidant for osmium tetroxide (OsO₄) in the syn-dihydroxylation of alkenes to form vicinal diols. organic-chemistry.orgwikipedia.org The catalytic cycle involves the cycloaddition of OsO₄ to an alkene, followed by hydrolysis to release the diol and a reduced osmium species (Os(VI)). NMMO then re-oxidizes the Os(VI) back to Os(VIII) (OsO₄), allowing the catalytic cycle to continue. organic-chemistry.orgstackexchange.com This method avoids the need for stoichiometric amounts of the highly toxic and costly OsO₄. wikipedia.orgmasterorganicchemistry.com

Oxidations with Tetrapropylammonium Perruthenate (TPAP): NMMO is the most common and effective co-oxidant used with the Ley-Griffith catalyst, tetrapropylammonium perruthenate (TPAP, Pr₄N⁺RuO₄⁻). organic-chemistry.orgorganic-chemistry.org This reagent system is a mild and selective method for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. organic-chemistry.orgcymitquimica.com The catalytic TPAP (a Ru(VII) species) is reduced to Ru(V) during the alcohol oxidation. NMMO regenerates the active Ru(VII) catalyst, allowing the reaction to proceed with only a catalytic amount of the ruthenium complex. acsgcipr.org To prevent over-oxidation of primary alcohols to carboxylic acids, the reaction is typically run in non-aqueous conditions in the presence of molecular sieves to remove the water produced. organic-chemistry.orgorganic-chemistry.org However, in a modified procedure, NMMO monohydrate can be used to facilitate the conversion of primary alcohols directly to carboxylic acids, where it acts as both the co-oxidant and a stabilizer for the intermediate aldehyde hydrate. organic-chemistry.org

Table 2: Applications of NMMO in Oxidative Transformations

| Reaction | Primary Catalyst | Role of NMMO | Transformation | Reference |

|---|---|---|---|---|

| Upjohn Dihydroxylation | Osmium Tetroxide (OsO₄) | Stoichiometric Co-oxidant | Alkene → Vicinal Diol | wikipedia.orgwikipedia.org |

| Ley-Griffith Oxidation | Tetrapropylammonium Perruthenate (TPAP) | Stoichiometric Co-oxidant | Primary Alcohol → Aldehyde | wikipedia.orgorganic-chemistry.org |

| Ley-Griffith Oxidation | Tetrapropylammonium Perruthenate (TPAP) | Stoichiometric Co-oxidant | Secondary Alcohol → Ketone | organic-chemistry.org |

Applications in Cellulose (B213188) Dissolution and Derivatization for Material Science

Morpholine, 4-methyl-, acetate (B1210297), as a member of the morpholinium-based ionic liquids, has been investigated for its potential in dissolving and derivatizing cellulose, a key process in the creation of advanced materials. Research into a series of N-methylmorpholinium salts with different counter-ions, including acetate, has shown that these compounds can act as ionic liquids capable of dissolving cellulose, particularly when used in conjunction with a co-solvent like dimethyl sulfoxide (DMSO). rsc.org

The dissolution of cellulose is a critical step for its subsequent derivatization to produce materials like cellulose acetate. The mechanism of cellulose dissolution in solvents like N-methylmorpholine-N-oxide (NMMO), a related compound, is understood to involve the disruption of the extensive hydrogen bond network within the cellulose structure. researchgate.nettennessee.edunih.gov The strong N-O dipole in NMMO acts as a hydrogen bond acceptor, breaking the existing bonds in cellulose and forming new hydrogen bonds between the solvent and the cellulose polymer chains. tennessee.edu While the acetate anion in Morpholine, 4-methyl-, acetate is also a hydrogen bond acceptor, its efficiency in dissolving cellulose alone is limited. However, when combined with DMSO, a powerful swelling agent for cellulose, its dissolution capability is significantly enhanced. rsc.org

Studies have shown that the structural features of the morpholinium salt, such as the nature of the anion, play a crucial role in its ability to dissolve cellulose. For instance, morpholinium acetates have demonstrated the ability to dissolve cellulose, whereas their chloride counterparts were found to be ineffective. rsc.org This highlights the specific role of the acetate anion in facilitating the dissolution process.

The following table summarizes the cellulose dissolution capabilities of different morpholinium-based solvents based on available research.

| Solvent System | Cellulose Dissolution Capability | Reference |

| Morpholinium acetates with DMSO | Capable of dissolving cellulose | rsc.org |

| Water solutions of morpholinium hydroxides | Capable of dissolving cellulose | rsc.org |

| Morpholinium chlorides | Lacked the ability to swell or dissolve cellulose | rsc.org |

It is important to note that while the broader class of morpholinium acetates has shown promise, detailed studies focusing specifically on the dissolution efficiency and derivatization potential using pure this compound are still an area of ongoing research.

Utility in Complex Molecule Synthesis (e.g., purine nucleoside phosphorylase inhibitors)

While direct evidence for the specific use of this compound in the synthesis of purine nucleoside phosphorylase (PNP) inhibitors is not prominently documented in publicly available research, the utility of its parent amine, N-methylmorpholine, as a base and reagent in complex organic syntheses is well-established. nih.govhnsincere.compatsnap.com This suggests a potential role for the acetate salt as a convenient and manageable source of N-methylmorpholine in situ.

Purine nucleoside phosphorylase inhibitors are a class of compounds with significant therapeutic potential, particularly in the treatment of T-cell mediated diseases. nih.govmdpi.com The synthesis of these complex molecules often involves multiple steps and requires precise control of reaction conditions, including the choice of base. mdpi.comnih.gov N-methylmorpholine is frequently employed as a non-nucleophilic tertiary amine base in a variety of organic transformations, including peptide couplings and the synthesis of complex heterocyclic systems. wikipedia.org

In the context of complex molecule synthesis, N-methylmorpholine has been utilized in the preparation of precursors for PNP inhibitors. For example, in the synthesis of certain brominated analogs that serve as intermediates, N-methylmorpholine N-oxide (NMMO), a derivative of N-methylmorpholine, is used as an oxidizing agent. nih.gov The use of N-methylmorpholine as a base is advantageous due to its appropriate pKa, which is sufficient to deprotonate acidic protons without causing unwanted side reactions.

The following table provides examples of the roles of N-methylmorpholine and its derivatives in synthetic steps that are relevant to the construction of complex molecules, including those related to PNP inhibitors.

| Reagent/Catalyst | Role in Synthesis | Example Application | Reference |

| N-methylmorpholine | Base | General organic synthesis | wikipedia.org |

| N-methylmorpholine N-oxide (NMMO) | Oxidizing Agent | Synthesis of brominated analogs for PNP inhibitors | nih.gov |

Given that this compound is a salt of a weak acid and a weak base, it can exist in equilibrium with N-methylmorpholine and acetic acid. Under specific reaction conditions, it could potentially serve as a slow-release source of N-methylmorpholine, thereby offering a degree of control over the reaction medium's basicity. However, further research is needed to explicitly demonstrate the application of this compound in the synthesis of purine nucleoside phosphorylase inhibitors.

Involvement in Transition Metal-Catalyzed Reactions

Ligand Role in Palladium Acetate-Based Catalyst Systems (e.g., Suzuki-Miyaura Coupling)

In the realm of transition metal-catalyzed reactions, particularly the widely utilized Suzuki-Miyaura cross-coupling, N-methylmorpholine, the parent amine of this compound, has been shown to function as a ligand in palladium acetate-based catalyst systems. nih.gov The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. nih.gov

While the direct use of this compound as a ligand source is not extensively documented, the role of N-methylmorpholine as a ligand is pertinent. In palladium-catalyzed cross-coupling reactions, ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. rsc.orgnih.gov

The nitrogen atom in N-methylmorpholine possesses a lone pair of electrons that can coordinate to the palladium center, thereby forming a palladium-amine complex. This coordination can modulate the electronic and steric properties of the catalyst, which in turn affects the efficiency and selectivity of the cross-coupling reaction.

The following table outlines the key components of a typical Suzuki-Miyaura coupling reaction where an amine ligand like N-methylmorpholine could be involved.

| Component | Function |

| Palladium Precursor (e.g., Palladium Acetate) | Source of the active palladium(0) catalyst |

| Organoboron Compound (e.g., Boronic acid) | Nucleophilic partner |

| Organic Halide (e.g., Aryl bromide) | Electrophilic partner |

| Base | Activates the organoboron compound and neutralizes the acid produced |

| Ligand (e.g., N-methylmorpholine) | Stabilizes the palladium catalyst and influences its reactivity |

| Solvent | Provides the reaction medium |

The use of N-methylmorpholine as a ligand is often in conjunction with a palladium precursor like palladium(II) acetate. In the reaction mixture, the palladium(II) is reduced in situ to the active palladium(0) species, which is then stabilized by the N-methylmorpholine ligand to enter the catalytic cycle. While this compound could potentially serve as a source for the N-methylmorpholine ligand, its direct application and efficacy in this role require more specific investigation.

Precursor to Active Catalytic Species in Benzofuran Synthesis

N-methylmorpholine, the parent amine of this compound, has been demonstrated to be an effective base in the palladium-catalyzed synthesis of benzofurans. elsevier.eselsevier.es Benzofurans are an important class of heterocyclic compounds found in many natural products and pharmaceuticals. nih.govnih.govscienceopen.comrsc.orgthieme.de The synthesis of benzofurans often involves the coupling of a 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization, a process that can be catalyzed by palladium complexes. nih.gov

In such synthetic routes, a base is required to facilitate the deprotonation of the alkyne and the phenolic hydroxyl group, which are key steps in the catalytic cycle. N-methylmorpholine has been successfully employed for this purpose, proving to be an effective mediator in the coupling reaction. elsevier.es The use of N-methylmorpholine can be advantageous over other bases like piperidine due to its different basicity and steric profile, which can influence the reaction outcome. elsevier.es

Given its role as a salt of N-methylmorpholine, it is plausible that this compound could serve as a precursor to the active N-methylmorpholine base under the reaction conditions. The acetate anion could potentially act as a proton shuttle, facilitating the in situ generation of the required free amine. This approach could offer a more controlled and gradual release of the base, potentially minimizing side reactions.

The table below summarizes a representative palladium-catalyzed benzofuran synthesis where N-methylmorpholine acts as a base.

| Reactants | Catalyst System | Base | Product | Reference |

| 5-Iodovanillin and 2-methyl-3-butyn-2-ol | Palladium(II) acetate and Copper(I) iodide | N-methylmorpholine | 2-(1-hydroxy-1-methylethyl)-5-methoxy-6-formylbenzofuran | elsevier.eselsevier.es |

This example illustrates the critical role of N-methylmorpholine in facilitating the synthesis of a functionalized benzofuran. The potential for this compound to act as a convenient precursor for this essential base in the synthesis of benzofurans and other complex heterocycles is an area that warrants further exploration.

Structural Characterization and Spectroscopic Analysis in Research

Crystallographic Investigations of Complexes and Derivatives

Crystallographic techniques, particularly single-crystal X-ray diffraction, are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis is crucial for understanding the coordination chemistry of 4-methylmorpholine (B44366) when it acts as a ligand in metal complexes.

X-ray diffraction analysis has been successfully employed to characterize the structure of various palladium(II) complexes. Although direct studies on palladium complexes with 4-methylmorpholine as the primary ligand are not detailed in the provided research, the methodology is well-established for analogous systems. For instance, the molecular structure of palladium(II) complexes with ligands such as 4-phenyl-3-thiosemicarbazide and triphenylphosphine has been determined by single-crystal X-ray diffraction researchgate.net.

In typical studies of mononuclear palladium complexes, the coordination sphere around the central palladium atom is elucidated, revealing the arrangement of nitrogen, carbon, phosphorus, and halogen atoms mdpi.com. The analysis provides precise bond lengths and angles, such as the Pd–C and Pd–N bond lengths, which offer insights into the nature of the metal-ligand interactions mdpi.com. For example, in some cyclopalladated compounds, the Pd–N bond length is observed to be longer than the predicted single bond value, a phenomenon attributed to the trans effect of other ligands in the complex mdpi.com. The study of organometallic complexes with catalytic properties often relies on X-ray diffraction to understand their structural features, which is vital for explaining their chemical reactivity gla.ac.uk. The synthesis of new palladium and platinum complexes with nitrogenous bases like guanine has also been characterized using single-crystal X-ray diffraction to establish the M-N bond and the coordination sphere mdpi.com.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides detailed information about the vibrational modes of a molecule. These spectra serve as a molecular fingerprint and are used to identify functional groups and elucidate structural features.

The experimental FT-IR and FT-Raman spectra of 4-methylmorpholine have been recorded and analyzed. nih.govsigmaaldrich.com The FT-IR spectrum is typically recorded in the 4000–400 cm⁻¹ range, while the FT-Raman spectrum is observed between 3500–100 cm⁻¹ nih.gov. The observed vibrational bands are assigned to specific molecular motions, such as stretching, bending, and torsional modes of the morpholine (B109124) ring and the methyl group. These assignments are performed based on the potential energy distribution (PED) of the vibrational modes nih.gov.

Table 1: Selected Vibrational Frequencies and Assignments for 4-Methylmorpholine

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Assignment |

|---|---|---|

| 2965 | 2964 | CH₃ asymmetric stretching |

| 2845 | 2843 | CH₃ symmetric stretching |

| 1460 | 1462 | CH₂ scissoring |

| 1295 | 1296 | CH₂ wagging |

| 1115 | 1117 | C-O-C symmetric stretching |

| 1070 | 1072 | C-N stretching |

| 865 | 866 | Ring breathing mode |

Data derived from computational studies correlated with experimental spectra. nih.gov

To achieve accurate assignment of the observed vibrational bands, experimental data is often correlated with computational results from quantum chemical calculations. nih.gov Density Functional Theory (DFT), particularly using the B3LYP functional with basis sets like 6-311+G and 6-3++G, is a common method for calculating molecular structure and vibrational frequencies. nih.govscielo.org.mxnih.gov

The calculated vibrational frequencies are typically scaled to compensate for systematic errors arising from the theoretical approximations and to improve agreement with experimental values nih.gov. The complete assignment of vibrational modes is performed using the potential energy distribution (PED), which is calculated using methods like the scaled quantum mechanical (SQM) force field nih.gov. This combined experimental and computational approach provides a robust and detailed understanding of the molecule's vibrational properties arxiv.orgcore.ac.uk.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution. ¹H and ¹³C NMR are routinely used to map the carbon-hydrogen framework of organic molecules.

¹H and ¹³C NMR spectra provide definitive information for the structural characterization of 4-methylmorpholine and its derivatives.

In the ¹H NMR spectrum of 4-methylmorpholine, distinct signals are observed for the protons of the methyl group and the two different types of methylene groups in the morpholine ring (those adjacent to the oxygen and those adjacent to the nitrogen).

For the ¹³C NMR spectrum, signals corresponding to the methyl carbon and the methylene carbons are observed at characteristic chemical shifts. For example, in the ¹³C NMR spectrum of 4-methylmorpholine, the carbons of the morpholine ring appear at approximately 55.3 ppm and 67.2 ppm, while the methyl carbon appears around 46.4 ppm. In a derivative like 4-Methylmorpholine N-oxide, these chemical shifts would be altered due to the electronic effect of the N-oxide group chemicalbook.com.

Table 2: Representative NMR Spectral Data

| Compound | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| 4-Methylmorpholine | ¹³C | ~46.4 (N-CH₃), ~55.3 (N-CH₂), ~67.2 (O-CH₂) |

| 4-Methylmorpholine N-oxide | ¹³C | ~60.3 (N-CH₃), ~64.5 (N-CH₂), ~67.0 (O-CH₂) |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. chemicalbook.comchemicalbook.com

The structural and vibrational properties of more complex derivatives, such as 4-(benzenesulfonyl)-morpholine, have also been studied using multinuclear (¹H and ¹³C) NMR, providing a comparative analysis with the parent morpholine compound scielo.org.mxresearchgate.net.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are instrumental in modeling the electronic structure and predicting the properties of chemical systems. Density Functional Theory (DFT) is a commonly employed method for these investigations, providing a balance between accuracy and computational cost. Studies often utilize functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p), 6-31+G(d,p), or 6-311++G(d,p) to achieve reliable results for geometry, energy, and electronic properties. psnc.plbeilstein-archives.org

Theoretical calculations are used to determine the most stable three-dimensional structures of molecules. For the N-methylmorpholine cation, a key component of the acetate (B1210297) salt, conformational analysis focuses on the arrangement of the morpholine (B109124) ring and the position of the N-methyl group.

The morpholine ring typically adopts a chair conformation. mpg.de Within this conformation, the methyl group attached to the nitrogen can exist in either an axial or equatorial position. Computational studies, including those at the MP2/r-aug-cc-pVDZ level of theory, have identified four ground-state equilibrium geometries for N-methylmorpholine: chair-equatorial, chair-axial, twisted boat-equatorial, and twisted boat-axial. mpg.de

In related N-methylmorpholinium derivatives, such as zwitterionic betaines, geometry optimization using DFT (B3LYP/6-31+G(d,p)) has shown that stable conformers can be categorized as linear or twisted. psnc.plresearchgate.net In linear conformers, the charged groups are maximally separated, whereas in twisted conformers, the charged carboxylate group approaches the ammonium (B1175870) center. psnc.plresearchgate.net For these related structures, the chair conformation of the morpholine ring with the CH3 group in the axial position was considered, based on experimental data for similar compounds. psnc.pl

Table 1: Investigated Conformers of N-Methylmorpholine

| Conformer Type | N-Methyl Group Position |

|---|---|

| Chair | Equatorial |

| Chair | Axial |

| Twisted Boat | Equatorial |

| Twisted Boat | Axial |

This table is based on findings from geometry optimization studies. mpg.de

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.

DFT calculations (B3LYP/6-311G(2d,2p)) have been used to determine the HOMO and LUMO energies for N-methylmorpholine (as a model for the morpholine moiety) and its protonated form, which represents the cation in Morpholine, 4-methyl-, acetate. nih.govresearchgate.net

The calculations show that protonation of the tertiary amine in an acidic environment significantly lowers both the HOMO and LUMO energies. nih.gov Specifically, the protonation of the morpholine moiety dramatically reduces its LUMO energy, enabling it to act as an electron acceptor in certain chemical processes, such as d-PET (destructive photoinduced electron transfer) mechanisms. nih.gov The electron density distributions indicate that the π-electrons are localized on the core structures they are attached to, with the morpholine moiety being isolated from π-conjugation. nih.govresearchgate.net

Table 2: Calculated Frontier Orbital Energies (DFT-B3LYP/6-311G(2d,2p))

| Species | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| N-methylmorpholine | -5.99 | 1.81 | 7.80 |

| Protonated N-methylmorpholine | -9.62 | -2.14 | 7.48 |

Data derived from theoretical calculations modeling morpholine moieties. nih.govresearchgate.net

Computational modeling is essential for elucidating the mechanisms of chemical reactions, including those where N-methylmorpholine or its derivatives act as catalysts or reagents. N-methylmorpholine is used as a tertiary amine catalyst in reactions such as the addition of thiols to organic isocyanates. cdnsciencepub.com Its N-oxide (NMO) is famously used as a stoichiometric co-oxidant in the tetrapropylammonium (B79313) perruthenate (TPAP) catalyzed Ley-Griffith oxidation of alcohols. uq.edu.aursc.org

In the Ley-Griffith oxidation, kinetic studies have shown that the rate-determining step involves the oxidation of a single alcohol molecule by a single perruthenate anion, and NMO does not appear in the rate law. rsc.org The proposed role of NMO, supported by mechanistic investigations, is to rapidly re-oxidize the highly reactive Ru(V) species back to the catalytic Ru(VII) perruthenate, thereby sustaining the catalytic cycle. uq.edu.aursc.org Computational modeling of such catalytic cycles involves calculating the energy profiles of proposed pathways, identifying transition states, and determining activation barriers to understand the reaction kinetics and mechanism.

The basicity of N-methylmorpholine is a fundamental property that governs the formation of its acetate salt. Proton affinity (PA), the negative of the enthalpy change for the gas-phase protonation of a molecule, is a direct theoretical measure of its intrinsic basicity. Computational methods can accurately predict PA and gas-phase basicity. acs.org

Theoretical studies have been conducted to calculate these properties for a range of amines, including N-methylmorpholine. acs.org These calculations often involve DFT methods to determine the energy difference between the protonated and neutral species. Such studies help in understanding structure-basicity relationships and can be correlated with experimental solution-phase pKa values. acs.org For instance, a four-variable model based on quantum chemical calculations, including terms like the sum of p orbital energies and the valence occupation of 2p orbitals on the nitrogen, has been shown to predict the pKa of amines with high accuracy. acs.org The ability of a base to dissolve materials like cellulose (B213188) has also been correlated to its predicted proton affinity, with a threshold of about 240 kcal/mol being identified in some studies for this capability. researchgate.net

Advanced Analytical Methodologies Utilizing N Methylmorpholine Acetate

Buffer Systems in Electrophoretic Separations

The direct and accurate assessment of ligand-protein interactions under conditions that mimic the physiological environment is a cornerstone of modern drug discovery. nih.gov Affinity Capillary Electrophoresis (ACE) is an increasingly vital technique for these studies, and its power is substantially amplified when coupled with mass spectrometry (MS). nih.govacs.org This hyphenation, however, presents challenges, as there is a limited selection of buffers and capillary coatings that are compatible with MS while operating under physiological conditions. nih.govacs.org N-Methylmorpholine acetate (B1210297) has been identified as a key asset in overcoming these limitations. nih.govacs.org

N-Methylmorpholine Acetate Buffer in Affinity Capillary Electrophoresis-Mass Spectrometry (ACE-MS)

N-Methylmorpholine acetate serves as a highly effective background electrolyte (BGE) in ACE-MS systems designed for studying native proteins. acs.org One of its most significant contributions is its ability to improve the peak shape of proteins during electrophoretic analysis at a physiological pH of 7.4. nih.govacs.org This is attributed to the protein desorption properties of N-methylmorpholine, which helps to mitigate undesirable interactions between the protein analytes and the capillary wall. nih.govacs.org

The compatibility of this buffer with mass spectrometry is a crucial advantage. It allows for the sensitive detection and identification of compounds, reducing the risk of errors and increasing the throughput of the analysis by enabling the study of complex mixtures. nih.govacs.org Research has highlighted the successful combination of an N-Methylmorpholine acetate buffer with a stable polydopamine-based neutral coating on the capillary. nih.govacs.org This pairing is instrumental in converting traditional ACE-UV methods into more powerful ACE-MS approaches, as demonstrated in the study of coagulation factor XIIa. nih.govacs.org

Optimization of Buffer Systems for Ligand-Protein Interaction Studies

The optimization of the analytical system is paramount for the accurate determination of binding affinities in ligand-protein interaction studies. The use of N-Methylmorpholine acetate is a central element of this optimization. Its low conductivity is an interesting feature for a buffering component in capillary electrophoresis, and it addresses the need for a gentle method of protein desorption at a neutral pH. acs.org

The combination of the N-Methylmorpholine acetate buffer at pH 7.4 with a stable, neutral capillary coating has been shown to be a robust system for determining the dissociation constant (KD) of ligands. acs.org For instance, this optimized system was successfully used to determine the KD of p-aminobenzamidine with coagulation factor XIIa by ACE-MS. acs.org The ability to perform these precise assessments under near-physiological conditions extends the applicability and scope of ACE for medicinal chemistry projects. nih.govacs.org

| Property | Benefit in ACE-MS | Reference |

|---|---|---|

| MS Compatibility | Enables direct hyphenation with mass spectrometry for sensitive and accurate detection. | nih.govacs.org |

| Physiological pH Operation | Allows for the study of ligand-protein interactions under near-physiological conditions (pH 7.4). | nih.govacs.org |

| Protein Desorption | Improves protein peak shape by minimizing analyte adsorption to the capillary wall. | nih.govacs.org |

| Low Conductivity | Favorable characteristic for a buffering component in capillary electrophoresis. | acs.org |

Role in Solvent Systems for Chromatographic Applications and Material Characterization

While N-Methylmorpholine acetate has a well-defined and advantageous role in electrophoretic buffer systems, its application as a primary component in solvent systems for chromatographic separations is not extensively documented in the reviewed scientific literature. Chromatographic techniques, such as flash column chromatography, typically employ common solvent systems based on mixtures of nonpolar and polar solvents like ethyl acetate/hexane or methanol/dichloromethane.

Similarly, in the field of material characterization, while derivatives such as N-Methylmorpholine-N-oxide (NMMO) are widely known as a solvent for cellulose (B213188) in the Lyocell process for fiber production, the specific use of N-Methylmorpholine acetate for material dissolution or characterization is not prominently reported. Therefore, the primary and most impactful application of N-Methylmorpholine acetate in advanced analytical methodologies remains within the specialized domain of affinity capillary electrophoresis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-methylmorpholine acetate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between 4-methylmorpholine and acetic acid derivatives. Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio), using catalysts like sulfuric acid, and maintaining temperatures between 60–80°C to minimize side reactions. Purification via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity . Reaction progress can be monitored using FT-IR for carbonyl (C=O) and amine (N-H) peak shifts.

Q. How do thermodynamic properties such as enthalpy of vaporization (ΔvapH) of 4-methylmorpholine acetate vary with temperature, and what experimental techniques are used?

- Methodological Answer : ΔvapH decreases with increasing temperature due to reduced intermolecular forces. Experimental methods include:

- Thermogravimetric Analysis (TGA) : Measures mass loss under controlled heating (e.g., 323–363 K), yielding ΔvapH ≈ 33.6 kJ/mol .

- Gas Saturation (GS) : Determines vapor pressure at 274–304 K, giving ΔvapH ≈ 40.2 ± 0.3 kJ/mol .

- Static/Boiling Point Methods : Data from 297–389 K show ΔvapH ≈ 38.4–40.0 kJ/mol . Calibrate instruments with reference compounds (e.g., water) to validate accuracy.

Q. What safety precautions are critical when handling 4-methylmorpholine acetate in laboratory settings?

- Methodological Answer : Key precautions include:

- Ventilation : Use fume hoods to prevent inhalation of vapors (TLV: 5 ppm) .

- PPE : Wear nitrile gloves and goggles to avoid dermal/ocular exposure.

- Spill Management : Neutralize spills with 5% acetic acid, followed by absorption with inert materials (e.g., vermiculite) .

- Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) to prevent exothermic reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported ΔvapH values for 4-methylmorpholine acetate across studies?

- Methodological Answer : Discrepancies (e.g., 33.6 vs. 40.2 kJ/mol) arise from methodological differences:

- Technique-Specific Biases : TGA may underestimate ΔvapH due to decomposition at high temperatures, while GS provides more precise low-temperature data .

- Sample Purity : Impurities (e.g., water) lower observed ΔvapH. Validate purity via GC-MS or Karl Fischer titration before experiments .

- Recommendation : Conduct cross-validation using multiple techniques and report uncertainty ranges (e.g., ±0.3 kJ/mol) .

Q. What experimental designs are recommended for assessing the environmental impact of 4-methylmorpholine acetate on aquatic organisms?

- Methodological Answer : Use tiered ecotoxicity testing:

- Acute Toxicity : Expose Daphnia magna to 10–100 mg/L for 48 hrs, measuring LC50 .

- Chronic Toxicity : Evaluate algal growth inhibition (e.g., Chlorella vulgaris) over 72 hrs at 1–10 mg/L .

- Bioaccumulation : Determine log Kow (octanol-water partition coefficient) via shake-flask method; values >3 indicate high bioaccumulation risk . Include controls (e.g., solvent-only) and replicate trials (n ≥ 3).

Q. How does the molecular structure of 4-methylmorpholine acetate influence its solvent properties, and what computational models support these findings?

- Methodological Answer : The morpholine ring’s polarity and acetate group’s hydrophilicity enhance solubility in polar aprotic solvents (e.g., DMSO). Computational approaches include:

- COSMO-RS : Predicts solubility parameters (δ) and activity coefficients in binary mixtures .

- Molecular Dynamics (MD) : Simulates hydrogen-bonding interactions with solutes (e.g., APIs) to optimize solvent selection .

- Validation : Compare computed vs. experimental partition coefficients (log P) using HPLC retention times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.